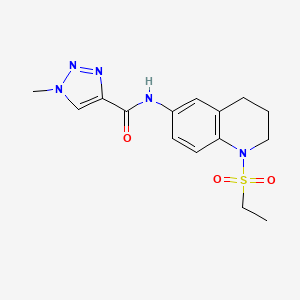

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound. It features a unique combination of a triazole ring, a tetrahydroquinoline structure, and an ethylsulfonyl group. This molecular architecture affords it distinct chemical properties and makes it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multistep procedures:

Formation of the tetrahydroquinoline ring: : This could be achieved via the Povarov reaction, involving an aniline, an aldehyde, and an alkene, under acidic conditions.

Triazole ring synthesis: : Employing Huisgen cycloaddition, which requires an alkyne and an azide, usually under Cu(I) catalysis.

Introduction of the ethylsulfonyl group: : This might involve the sulfonation of the tetrahydroquinoline moiety using reagents like ethyl sulfonyl chloride in the presence of a base.

Carboxamide formation: : Typically achieved through amide coupling reactions, utilizing reagents like EDCI/HOBt.

Industrial Production Methods

For industrial-scale production, the processes are optimized for yield and cost-effectiveness. Using high-throughput techniques and continuous-flow reactors could streamline these steps, ensuring better scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The ethylsulfonyl moiety can undergo oxidation reactions, potentially altering its electronic properties.

Reduction: : Under suitable conditions, reduction of the triazole ring can yield dihydrotriazole derivatives.

Substitution: : Nucleophilic substitution reactions can modify the sulfonyl or amide groups, introducing diverse functionalities.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Catalytic hydrogenation conditions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Employing bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation might lead to the formation of sulfone derivatives.

Reduction could yield partially or fully hydrogenated triazole derivatives.

Substitution reactions will produce a variety of functionalized compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for more complex molecular architectures, potentially useful in materials science and catalysis.

Biology

In biological research, the compound's ability to interact with specific proteins or enzymes can be exploited for drug development or as a molecular probe to study biochemical pathways.

Medicine

Due to its structural complexity, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a potential candidate for therapeutic applications.

Industry

In industrial applications, its unique properties could be leveraged for the development of new materials or as an intermediate in the synthesis of high-value chemicals.

Wirkmechanismus

Molecular Targets

The compound's mechanism of action is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its diverse functional groups.

Pathways Involved

By binding to these targets, it may modulate biochemical pathways, leading to changes in cellular processes. For instance, if it acts as an enzyme inhibitor, it can alter metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-sulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to these similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a unique ethylsulfonyl and methyltriazole combination, which might impart distinct physicochemical properties and biological activities. This uniqueness can make it more suitable for specific applications where these properties are advantageous.

And there you have it—a deep dive into the world of this compound! Quite the mouthful, but it’s definitely an intriguing compound. What do you find most fascinating about it?

Biologische Aktivität

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety and a triazole ring. Its molecular formula is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The presence of the ethylsulfonyl group is significant as it may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : Starting from suitable precursors, the tetrahydroquinoline structure is formed through cyclization reactions.

- Introduction of the Triazole Ring : This is achieved via click chemistry methods, commonly involving azide and alkyne coupling.

- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Cell Line Studies : Compounds derived from triazoles have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis and cell cycle arrest by disrupting nucleotide metabolism .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity:

- Inhibition Studies : Research indicates that derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- A study on triazole derivatives reported significant antiproliferative activity across multiple cancer cell lines with some compounds outperforming established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | TS Inhibition |

| Compound 9 | HCT-116 | 2.6 | TS Inhibition |

| Compound 9 | HepG2 | 1.4 | TS Inhibition |

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-3-24(22,23)20-8-4-5-11-9-12(6-7-14(11)20)16-15(21)13-10-19(2)18-17-13/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSZMLNOBDGJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.